(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Catalog No.
S679243
CAS No.
46032-98-8
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

CAS Number

46032-98-8

Product Name

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

IUPAC Name

(1R,2R)-2-amino-1-phenylpropane-1,3-diol

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m1/s1

InChI Key

JUCGVCVPNPBJIG-RKDXNWHRSA-N

SMILES

C1=CC=C(C=C1)C(C(CO)N)O

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O

The exact mass of the compound (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol (CAS 46032-98-8) is a stereopure chiral building block and resolving agent characterized by its 1,3-diol and primary amine functionalities attached to an unsubstituted phenyl ring . Unlike its p-nitro substituted analog (chloramphenicol base), this unsubstituted phenyl derivative offers distinct crystallization thermodynamics and avoids nitroaromatic reactivity. It is primarily procured for the stereospecific synthesis of morpholine-based active pharmaceutical ingredients (APIs) such as (S,S)-reboxetine, the preparation of chiral diaryl sulfide ligands, and as a resolving agent for racemic carboxylic acids . Its commercial availability at ≥98% purity with an established optical rotation makes it a reliable drop-in reagent for scale-up asymmetric synthesis .

Substituting (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol with its (1S,2S) enantiomer, racemic mixtures, or the more common p-nitro analog fundamentally disrupts downstream asymmetric workflows [1]. Using the (1S,2S) enantiomer in API synthesis strictly yields the inactive or off-target (R,R) enantiomer due to the stereospecific nature of the required β-amino alcohol rearrangement[1]. Furthermore, substituting with the p-nitro analog (chloramphenicol base) during chiral resolution alters the crystallization thermodynamics of diastereomeric salts and introduces a nitroaromatic group, which can pose safety hazards or undergo unwanted reduction during subsequent synthetic steps [2]. Consequently, exact procurement of the (1R,2R) unsubstituted form is necessary for maintaining target stereochemistry and avoiding functional group interference.

Stereospecific Rearrangement Yield in (S,S)-Reboxetine Synthesis

In the synthesis of the selective norepinephrine reuptake inhibitor (S,S)-reboxetine, the exact (1R,2R) configuration is critical. Research demonstrates that N,N-dibenzylation of (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol proceeds in 98% yield, and subsequent treatment with trifluoroacetic anhydride ((CF3CO)2O) drives a stereospecific rearrangement to the required β-amino alcohol intermediate in 78% yield with an enantiomeric excess (ee) of >99% [1]. Using the racemic mixture or the (1S,2S) enantiomer fails to produce the necessary (S,S) stereocenter, necessitating costly late-stage chiral HPLC resolution [1].

Evidence DimensionEnantiomeric excess and intermediate yield
Target Compound Data78% yield of rearranged intermediate with >99% ee
Comparator Or Baseline(1S,2S) enantiomer or racemate (yields incorrect stereoisomer or 50/50 mixture requiring resolution)
Quantified Difference>99% ee for the target (S,S) pathway vs. 0% ee for racemate
ConditionsRefluxing toluene with (CF3CO)2O (0.4 equiv) for 5 h followed by NaOH treatment

Procuring the exact (1R,2R) enantiomer eliminates the need for highly inefficient late-stage chiral resolution in the manufacturing of morpholine-based APIs.

Nitro-Free Chiral Resolution of Clopidogrel Intermediates

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is utilized as a resolving agent for racemic α-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-acetic acid, a clopidogrel intermediate. In a 95% isopropanol system, the unsubstituted (1R,2R) compound yields 57% of the resolved diastereomeric salt [1]. While the p-nitro analog ((1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol) achieves a higher yield (85-88%) under similar conditions, the unsubstituted phenyl variant provides a completely nitro-free resolution pathway [1]. This is critical for processes where nitroaromatic toxicity or the risk of downstream nitro-group reduction must be strictly avoided.

Evidence DimensionResolved salt yield and functional group safety
Target Compound Data57% yield (nitro-free)
Comparator Or Baselinep-nitro analog (85-88% yield, introduces nitroaromatic risks)
Quantified Difference28-31% lower absolute yield but 100% elimination of nitro-group interference
ConditionsRefluxing in 95% isopropanol followed by crystallization at <5 °C for 2 hours

Allows manufacturers to trade absolute resolution yield for improved process safety and the elimination of nitro-group side reactions in sensitive scale-up environments.

Standardized Optical Purity for Immediate Synthetic Integration

For industrial and laboratory procurement, the commercial viability of a chiral building block depends on strict optical purity standards. High-quality commercial lots of (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol are standardized to an assay of ≥98% with a specific optical rotation of [α]23/D −37° (c = 1 in 1 M HCl) . In contrast, crude or racemic 1-phenyl-1,3-propanediol derivatives exhibit 0° optical rotation and require extensive in-house fractional crystallization before they can be used in stereocontrolled reactions .

Evidence DimensionSpecific optical rotation and assay
Target Compound Data≥98% assay, [α]23/D −37°
Comparator Or BaselineRacemic baseline (0° optical rotation)
Quantified DifferenceAbsolute stereochemical purity vs. 50/50 enantiomeric mix
ConditionsStandard QC conditions (c = 1 in 1 M HCl at 23 °C)

Guarantees that the procured material can be used directly as a chiral ligand precursor or API starting material without the overhead of in-house resolution.

Stereospecific Synthesis of (S,S)-Reboxetine and Analogs

Because it provides a pre-functionalized 3-carbon backbone with the exact required stereochemistry, this compound is an effective starting material for synthesizing (S,S)-reboxetine. Its primary and secondary hydroxyl groups, combined with the amine, allow for efficient N,N-dibenzylation and subsequent stereospecific rearrangement to form the critical morpholine ring without late-stage chiral resolution[1].

Nitro-Free Chiral Resolution of Pharmaceutical Intermediates

In the production of enantiopure intermediates, such as those used for clopidogrel, this compound serves as an effective resolving agent. It is specifically selected over the more common chloramphenicol base (the p-nitro analog) when the synthetic route or safety protocols dictate a strict avoidance of nitroaromatic compounds, ensuring that no nitro-group reduction side reactions occur downstream [2].

Precursor for Diaryl Sulfide and Sulfimide Ligands

The compound is widely procured as a starting material for the preparation of specialized diaryl sulfides. These are subsequently converted into sulfimides and N-tosylsulfimides, which function as highly effective chiral ligands in asymmetric catalysis. The strict (1R,2R) configuration of the starting diol is directly responsible for the chiral induction properties of the final ligand .

XLogP3

-0.2

UNII

7Q33891T0E

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

46032-98-8

Wikipedia

Threo-(-)-2-amino-1-phenyl-1,3-propanediol

Dates

Last modified: 08-15-2023

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